molecular formula C6H13ClN4 B12357158 1,3,5-Triazin-2-amine, 4-chloro-6-(1-methylethyl)-

1,3,5-Triazin-2-amine, 4-chloro-6-(1-methylethyl)-

Cat. No.: B12357158
M. Wt: 176.65 g/mol
InChI Key: YZDUQTIPTFIHGU-UHFFFAOYSA-N
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Description

2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine typically involves the reaction of cyanuric chloride with iso-propylamine and ammonia. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by iso-propyl and amino groups. The reaction conditions usually involve:

    Temperature: 0-5°C for the initial addition of iso-propylamine, followed by room temperature for the addition of ammonia.

    Solvent: Common solvents include acetone or acetonitrile.

    Catalyst: No specific catalyst is required, but the reaction is often carried out under basic conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Reactant Feed: Continuous feeding of cyanuric chloride, iso-propylamine, and ammonia into the reactor.

    Temperature Control: Maintaining optimal temperatures throughout the reaction to ensure complete conversion.

    Purification: The product is purified using techniques such as crystallization or distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-hydroxy-4-(iso-propyl)-6-amino-1,3,5-triazine.

    Oxidation: Formation of 2-chloro-4-(iso-propyl)-6-nitro-1,3,5-triazine.

    Reduction: Formation of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine derivatives with reduced functional groups.

Scientific Research Applications

2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine has several scientific research applications:

    Agriculture: Used as a precursor for herbicides and pesticides due to its ability to inhibit photosynthesis in weeds.

    Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of bacterial infections.

    Materials Science: Utilized in the synthesis of polymers and resins with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-4-(iso-propyl)-6-amino-1,3,5-triazine involves its interaction with specific molecular targets:

    Inhibition of Photosynthesis: In plants, it inhibits the photosystem II complex, preventing the conversion of light energy into chemical energy.

    Anticancer Activity: In cancer cells, it interferes with DNA replication and repair mechanisms, leading to cell death.

    Antibacterial Activity: It disrupts bacterial cell wall synthesis and protein production, resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diamino-1,3,5-triazine: Similar structure but with two amino groups instead of one iso-propyl group.

    2,4-Dichloro-6-amino-1,3,5-triazine: Contains two chlorine atoms and one amino group.

    2-Chloro-4-(methyl)-6-amino-1,3,5-triazine: Similar structure with a methyl group instead of an iso-propyl group.

Uniqueness

2-Chloro-4-(iso-propyl)-6-amino-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iso-propyl group enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.

Properties

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

IUPAC Name

4-chloro-2-propan-2-yl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine

InChI

InChI=1S/C6H13ClN4/c1-3(2)4-9-5(7)11-6(8)10-4/h3-5,9H,1-2H3,(H3,8,10,11)

InChI Key

YZDUQTIPTFIHGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NC(N=C(N1)N)Cl

Origin of Product

United States

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